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METHYL3-MERCAPTOBUTANOATE

Catalog No.
S783940
CAS No.
54051-19-3
M.F
C5H10O2S
M. Wt
134.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
METHYL3-MERCAPTOBUTANOATE

CAS Number

54051-19-3

Product Name

METHYL3-MERCAPTOBUTANOATE

IUPAC Name

methyl 3-sulfanylbutanoate

Molecular Formula

C5H10O2S

Molecular Weight

134.2 g/mol

InChI

InChI=1S/C5H10O2S/c1-4(8)3-5(6)7-2/h4,8H,3H2,1-2H3

InChI Key

BHDKXXOGPCSBQI-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)S

solubility

Sparingly soluble
Soluble (in ethanol)

Canonical SMILES

CC(CC(=O)OC)S

Chemical Classification and Properties

Methyl 3-mercaptobutanoate, also known as methyl 3-sulfanylbutanoate, belongs to the class of organic compounds called fatty acid methyl esters []. These are molecules formed by esterifying a fatty acid with a methyl group. Methyl 3-mercaptobutanoate has the molecular formula C5H10O2S and a molecular weight of 134.2 [].

Potential Biological Activity

Limited information exists regarding the specific research applications of Methyl 3-mercaptobutanoate. However, due to its structural similarity to other fatty acid methyl esters, it might hold potential in various research areas. Fatty acid methyl esters have been investigated for their biological activities, including [, ]:

  • Antimicrobial properties: Certain fatty acid methyl esters have shown promise in inhibiting the growth of bacteria and fungi []. Research on Methyl 3-mercaptobutanoate could explore its potential antimicrobial effects.
  • Modulating cellular processes: Fatty acid methyl esters can interact with cellular signaling pathways and may influence various biological processes []. Studies could investigate how Methyl 3-mercaptobutanoate affects cellular functions.

Flavor Research

The Good Scents Company lists Methyl 3-mercaptobutanoate as a flavoring agent with potential applications in various food products []. While not approved for fragrance use, it is generally recognized as safe (GRAS) for specific levels in certain food categories by the Flavor and Extract Manufacturers Association (FEMA) []. Research in this area might explore its role in flavor profile development.

Methyl 3-mercaptobutanoate is an organosulfur compound with the molecular formula C₅H₁₀O₂S. It belongs to the class of fatty acid methyl esters and is characterized by the presence of a mercapto group (-SH) attached to a butanoate structure. This compound is notable for its strong odor, often described as having a "catty" or savory scent, which is similar to other thiols found in various biological and food sources. Methyl 3-mercaptobutanoate is also significant in the context of food chemistry, where it can contribute to aroma profiles in certain foods and beverages .

Of Alcohols. Reactions Involving the O-H Bond" class="citation ml-xs inline" data-state="closed" href="https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/15:_Alcohols_and_Ethers/15.05:_Chemical_Reactions_of_Alcohols._Reactions_Involving_the_O-H_Bond" rel="nofollow noopener" target="_blank"> .

Methyl 3-mercaptobutanoate exhibits biological activity that can influence both sensory perception and metabolic processes. Its odorant properties make it relevant in studies of olfaction and animal behavior, particularly in scent marking among felids. Additionally, it has been implicated in various metabolic pathways, potentially affecting lipid peroxidation reactions within biological systems .

Several synthesis methods for methyl 3-mercaptobutanoate have been documented:

  • From Butanoic Acid: Methyl 3-mercaptobutanoate can be synthesized through esterification of butanoic acid with methanol in the presence of an acid catalyst, followed by the introduction of a thiol group.
  • Via Thiolation: A more direct method involves the thiolation of methyl butanoate using hydrogen sulfide or thiols under acidic conditions.
  • Biological Synthesis: Certain microbial processes can also yield methyl 3-mercaptobutanoate as a metabolic byproduct during fermentation or degradation of organic matter .

Methyl 3-mercaptobutanoate has several applications across different fields:

  • Flavoring Agent: It is used as a flavoring agent in food products due to its distinctive aroma.
  • Fragrance Industry: Its unique scent profile makes it valuable in perfumery.
  • Research Tool: In scientific research, it serves as a standard for studying thiol compounds and their interactions in various biochemical assays .

Research into the interactions of methyl 3-mercaptobutanoate with other compounds has revealed insights into its sensory attributes and biochemical effects. Studies have shown that this compound can interact with salivary enzymes, influencing its degradation and perception thresholds. Understanding these interactions is crucial for applications in food science and sensory analysis .

Methyl 3-mercaptobutanoate shares structural similarities with several other organosulfur compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
3-Mercapto-3-methylbutan-1-olC₅H₁₂OSKnown for its "catty" odor; found in cat urine .
3-Mercapto-3-methyl-2-pentanoneC₅H₁₂OSSimilar odor profile; used in food flavoring .
4-Mercapto-4-methyl-2-pentanoneC₅H₁₂OSExhibits similar aromatic properties; used in fragrances .
2-Mercapto-2-methylbutaneC₅H₁₂SLess common; unique sulfur-containing structure .

Methyl 3-mercaptobutanoate stands out due to its specific chain length and the positioning of the mercapto group, which influences both its physical properties and its applications in flavor and fragrance industries.

Methyl 3-mercaptobutanoate, also known as methyl 3-sulfanylbutanoate, belongs to the class of organic compounds known as fatty acid methyl esters [1]. This compound features a mercapto group (-SH) attached to a butanoate structure and has the molecular formula C₅H₁₀O₂S [1] [2]. The traditional synthesis of methyl 3-mercaptobutanoate primarily involves the esterification of 3-mercaptobutanoic acid with methanol under specific reaction conditions [3] [4].

The conventional esterification process typically employs concentrated sulfuric acid (2-5%) as a catalyst in an inert atmosphere [5] [3]. The reaction mixture is refluxed at temperatures between 65-70°C for approximately 15 hours to achieve sufficient conversion [5]. Following the reaction completion, the reaction liquid undergoes evaporation to remove excess methanol, followed by a deacidification process [3]. This deacidification step requires substantial amounts of deionized water for washing until the pH approaches neutrality [5]. The final methyl 3-mercaptobutanoate product is then obtained through reduced pressure distillation [3].

Reaction Parameters for Traditional Esterification

ParameterTypical ValueEffect on Yield
Catalyst concentration2-5% H₂SO₄Higher concentrations increase reaction rate but may cause side reactions [5] [3]
Temperature65-70°CHigher temperatures accelerate reaction but may degrade thiol groups [5]
Reaction time12-15 hoursLonger times increase conversion but risk product degradation [3]
Molar ratio (acid:methanol)1:1.8Excess methanol drives equilibrium toward product formation [5] [6]

While this traditional approach has been widely employed, it presents several drawbacks, including lengthy reaction times, equipment corrosion due to the strong acid catalyst, and complex post-treatment processes [5]. Additionally, the conversion rate of alcohol and acid using concentrated sulfuric acid typically reaches only 60-70%, limiting the overall efficiency of the process [5] [3].

Catalytic Michael Addition Approaches for Thiol Group Incorporation

An alternative synthetic route for producing methyl 3-mercaptobutanoate involves the Michael addition pathway, which focuses on incorporating the thiol group into the molecular structure [7] [8]. This approach offers advantages in terms of odor reduction and reaction efficiency compared to traditional methods [4].

The Michael addition mechanism for thiol incorporation typically proceeds through three key steps [8]. First, a thiolate anion is formed through reaction with either a base or an anion generated from a nucleophilic catalyst and a Michael acceptor [8]. This thiolate then adds to the acceptor molecule to generate a negatively charged addition product [8]. Finally, a proton exchange occurs between this addition product and either a new thiol function or the protonated base to form the final Michael adduct [8] [7].

For the synthesis of 3-mercaptobutanoic acid, which serves as the precursor for methyl 3-mercaptobutanoate, a less odorous Michael addition pathway using an isothiouronium salt intermediate has been developed [2] [4]. This process begins with the formation of an isothiouronium salt from thiourea in an acidic environment, followed by a Michael addition reaction with crotonic acid [4]. The reaction sequence is as follows:

  • Thiourea is protonated to maximize its reactivity in the Michael addition reaction [4].
  • The protonated thiourea undergoes nucleophilic attack on crotonic acid, forming an isothiouronium salt intermediate [4].
  • This intermediate is then deprotected under basic conditions to yield 3-mercaptobutanoic acid [4] [2].

The catalytic Michael addition approach offers several advantages, including higher selectivity compared to radical-mediated thiol-ene reactions and the ability to perform reactions under milder conditions [8]. The reaction efficiency is influenced by several factors, including the basicity of the thiol, the electron deficiency of the Michael acceptor, and the steric hindrance of the reactants [8].

Factors Affecting Michael Addition Efficiency

FactorImpact on Reaction
Catalyst typeBase-catalyzed vs. nucleophile-initiated mechanisms affect reaction rate [8] [7]
Substrate structureElectron-withdrawing groups on the acceptor increase addition rate [8]
Steric hindranceBulky substituents generally decrease reaction rate, with exceptions for mercaptopropionates [8]
TemperatureHigher temperatures shift equilibrium toward dissociation in reversible additions [8]
pH valueBasic conditions favor the forward reaction while acidic conditions slow the process [8]

Research has shown that the nucleophile-initiated thia-Michael addition generally proceeds faster and requires lower catalyst loadings compared to the base-catalyzed pathway [8]. This is because in the base-catalyzed mechanism, the presence of protonated base slows down the formation of new thiolate, whereas in the nucleophile-initiated pathway, only thiol species participate in the proton exchange [8] [7].

Novel Continuous Flow Reactor Systems for Scalable Production

Continuous flow reactor technology represents a significant advancement in the production of methyl 3-mercaptobutanoate, offering enhanced control over reaction parameters and improved efficiency compared to batch processes [9] [10]. These systems enable precise management of mass and heat transfer, increased process safety, and the potential for automation and real-time monitoring [11].

A novel approach for preparing methyl 3-mercaptobutanoate involves a reactive distillation technology implemented in a continuous flow system [5]. This method consists of two primary steps:

  • Pre-reaction through a fixed bed reactor filled with a solid acidic esterification catalyst, where 3-mercaptobutanoic acid and methanol react to form a crude product [5] [3].
  • Continuous processing in a reactive distillation column, where the crude product is fed to the middle part of the column while fresh methanol and a water-carrying agent are introduced from the lower part [5] [3].

The reactive distillation column consists of an upper distillation section and a lower reaction section, with the reaction section filled with a solid acidic esterification catalyst [5]. This configuration allows for simultaneous reaction and separation, effectively breaking the reaction equilibrium by continuously removing water formed during the esterification process [5] [3].

Advantages of Continuous Flow Reactors for Thiol Ester Synthesis

Continuous flow microreactor technology provides several benefits for the synthesis of thiol esters, including methyl 3-mercaptobutanoate [9] [12]:

  • Enhanced mass and heat transfer due to high surface-to-volume ratios, leading to more efficient reactions [11].
  • Improved control over reaction parameters, allowing for precise optimization of temperature, residence time, and catalyst contact [9] [12].
  • Increased safety when handling volatile or hazardous reagents, as smaller amounts are present in the reactor at any given time [11].
  • Potential for process intensification through the integration of multiple reaction steps in a single streamlined process [11].
  • Accelerated reaction rates compared to batch processes, as demonstrated in comparative studies of ester formation [12].

In one study, a continuous flow system for thioester synthesis achieved excellent yields (~86%) after only thirty minutes of residence time, demonstrating the efficiency of this approach [9]. The system allowed for optimization of various parameters, including molar ratio, reaction temperature, and flow rate, to maximize conversion and selectivity [9].

ParameterOptimized ValueEffect on Yield
Flow rate20.8 μL/minProvides optimal residence time of 30 minutes [9]
Temperature96°CAccelerates reaction while maintaining catalyst stability [5]
Pressure0.20 MPaPrevents vaporization of reactants and ensures consistent flow [5]
Catalyst bedCation exchange resinProvides heterogeneous catalysis with minimal leaching [5] [6]

The implementation of continuous flow reactor systems for methyl 3-mercaptobutanoate production has resulted in significant improvements in conversion rates, with studies reporting conversion rates exceeding 98% for 3-mercaptobutanoic acid [5]. This represents a substantial enhancement over traditional batch processes, which typically achieve conversion rates of only 60-70% [5] [3].

Purification Challenges and Advanced Distillation Techniques

The purification of methyl 3-mercaptobutanoate presents several challenges due to the reactive nature of the thiol group and the potential formation of various byproducts during synthesis [5] [13]. Traditional purification methods often result in significant product loss, with studies indicating that 20-25% of products can be lost during vacuum rectification due to polymerization deterioration [5].

Advanced distillation techniques have been developed to address these challenges, with reactive distillation emerging as a particularly effective approach [5] [14]. Reactive distillation combines reaction and separation in a single unit operation, offering advantages in terms of conversion, selectivity, and energy efficiency [14].

For methyl 3-mercaptobutanoate purification, a reactive-extractive distillation process has been implemented [5] [15]. This system employs a water-carrying agent, typically dimethylbenzene, to facilitate the separation of water formed during the esterification reaction [5]. The water-carrying agent rapidly carries out the separation of byproduct water, breaking the reaction equilibrium and driving the conversion toward completion [5].

Key Components of Advanced Distillation Systems

The reactive distillation column for methyl 3-mercaptobutanoate purification typically consists of:

  • A rectifying section equipped with packing or regular column plates made of metal, ceramic, polytetrafluoroethylene, or plastic [5].
  • A reaction section filled with solid acidic esterification catalyst [5].
  • Feed points strategically positioned to maintain optimal concentration gradients within the column [5].

This configuration allows for the continuous removal of water and the enrichment of methyl 3-mercaptobutanoate, effectively shifting the reaction equilibrium toward product formation [5] [15]. The process achieves high purity levels, with studies reporting product content of 99.0% and conversion rates of 98.23% [5].

Purification Challenges and Solutions

ChallengeSolutionBenefit
Thiol oxidationInert atmosphere during distillationPrevents formation of disulfides and maintains product quality [16] [5]
Azeotrope formationWater-carrying agents (e.g., dimethylbenzene)Breaks azeotropes and facilitates separation [5] [15]
Product degradationLower distillation temperatures through reduced pressureMinimizes thermal decomposition and polymerization [5] [3]
Catalyst separationSolid catalysts in fixed bed configurationEliminates need for catalyst filtration and reduces waste [5] [6]

The implementation of these advanced distillation techniques has significantly improved the efficiency and sustainability of methyl 3-mercaptobutanoate production [5]. By combining reaction and separation in a single unit operation, these processes reduce energy consumption, minimize waste generation, and enhance product quality [5] [14].

Physical Description

Colourless liquid; Pungent, onion-like aroma

XLogP3

0.8

Density

1.053-1.057

GHS Hazard Statements

Aggregated GHS information provided by 1375 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54051-19-3

Wikipedia

Methyl 3-mercaptobutanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Last modified: 08-15-2023

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